molecular formula C16H15ClN2O2 B5636747 2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline

2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5636747
M. Wt: 302.75 g/mol
InChI Key: TXCKGTQOQKNTCU-UHFFFAOYSA-N
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Description

2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that features a dihydroisoquinoline core with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-nitrobenzyl chloride with 3,4-dihydroisoquinoline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to its dihydroisoquinoline core, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[(4-chloro-3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c17-15-6-5-12(9-16(15)19(20)21)10-18-8-7-13-3-1-2-4-14(13)11-18/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCKGTQOQKNTCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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